molecular formula C7H7F3O2 B3041502 [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol CAS No. 306935-04-6

[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol

Cat. No.: B3041502
CAS No.: 306935-04-6
M. Wt: 180.12 g/mol
InChI Key: LNUBNANARKGWDE-UHFFFAOYSA-N
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Description

[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol (CAS 306935-04-6) is a fluorinated furan derivative of significant interest in advanced chemical synthesis, particularly in the development of novel fluorine-containing amino acids and other complex molecules. With a molecular formula of C 7 H 7 F 3 O 2 and a molecular weight of 180.126 g/mol , this compound serves as a versatile building block. The incorporation of the trifluoromethyl (CF 3 ) group into target molecules is a well-established strategy in medicinal chemistry and drug discovery, as it can profoundly influence a compound's electronic properties, metabolic stability, and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles . Researchers utilize such fluorinated intermediates to create complex, unnatural amino acids that are valuable tools for probing biosynthetic pathways via 19 F NMR spectroscopy and for modulating the properties of peptides, such as their enzymatic stability, secondary structure (e.g., helix propensity), and protein-protein interactions . The compound's structure, featuring a hydroxymethyl group on the furan ring, allows for further functionalization, making it a valuable synthon for constructing more elaborate molecular architectures, including those used in peptide-based catalysts and materials science . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-methyl-2-(trifluoromethyl)furan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUBNANARKGWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255569
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-04-6
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby influencing biological processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with [5-methyl-2-(trifluoromethyl)-3-furyl]methanol, differing in substituents or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparison of Key Properties

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents/Functional Groups Boiling Point (°C) Applications/Notes
This compound (306935-04-6) C₇H₇F₃O₂ 180.126 -OH (position 3), -CF₃ (position 2), -CH₃ (position 5) 66.8 Pharmaceutical intermediates, fluorinated building blocks
[5-(Trifluoromethyl)-2-furyl]methanol (65865-28-3) C₆H₅F₃O₂ 166.10 -OH (position 2), -CF₃ (position 5) N/A Less steric hindrance; potential for nucleophilic substitution
[5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (111808-94-7) C₁₂H₁₁ClO₂ 222.67 -OH (position 3), -Cl (aromatic), -CH₃ (position 2) N/A Agrochemical intermediates (chlorine enhances bioactivity)
[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (306935-05-7) C₇H₈F₃NO 179.14 -NH₂ (position 3), -CF₃ (position 2), -CH₃ (position 5) N/A Amine reactivity (e.g., Schiff base formation); basicity differs from alcohol
5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile (175276-72-9) C₈H₅F₃N₂O 202.13 -CN (position 3), -CF₃ (position 2), -CH₃ (position 5) N/A Nitrile group enables nucleophilic additions; higher toxicity risk

Functional Group Variations

Hydroxymethyl vs. Amine vs. Nitrile
  • Alcohol (this compound): The hydroxymethyl group (-CH₂OH) facilitates hydrogen bonding, increasing solubility in polar solvents. It is reactive in esterification (e.g., with acyl chlorides) and oxidation (to aldehydes or carboxylic acids) .
  • Amine ([5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine) : The primary amine (-CH₂NH₂) introduces basicity (pKa ~10–11) and enables reactions like acylation or imine formation. Its molecular weight (179.14) is slightly lower than the alcohol analog due to the -NH₂ group .
  • Nitrile (5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile) : The nitrile (-CN) group is electron-withdrawing, enhancing electrophilicity. It may undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions. However, nitriles pose higher toxicity risks (e.g., cyanide release) .

Substituent Effects

Trifluoromethyl vs. Chlorophenyl vs. Methyl
  • Trifluoromethyl (-CF₃) : This group increases metabolic stability and lipophilicity, making the compound suitable for medicinal chemistry. It also reduces electron density on the furan ring, directing electrophilic substitution to specific positions .
  • Chlorophenyl (e.g., 5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol): The aromatic chlorine substituent enhances bioactivity, often seen in agrochemicals (e.g., fungicides). The larger molecular weight (222.67 vs. 180.12) may reduce volatility .
  • Methyl (-CH₃): A simple alkyl group that increases steric bulk and hydrophobicity. In this compound, the methyl at position 5 stabilizes the furan ring against ring-opening reactions .

Physicochemical Properties

  • Boiling Points: The target compound’s boiling point (66.8°C) is lower than non-fluorinated analogs due to the volatile trifluoromethyl group. Chlorophenyl-substituted derivatives likely have higher boiling points due to increased molecular weight .
  • Solubility : The hydroxymethyl group improves water solubility compared to the nitrile or amine analogs. Fluorination generally reduces solubility in aqueous media but enhances lipid membrane permeability .

Biological Activity

[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 306935-04-6
  • Molecular Formula : C9H8F3O
  • Molecular Weight : 202.16 g/mol

The compound features a trifluoromethyl group, which is known to enhance biological activity by altering the lipophilicity and electronic properties of the molecule.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies suggest that fluorinated compounds often display enhanced antimicrobial properties. The incorporation of the trifluoromethyl group may contribute to increased membrane permeability, leading to improved efficacy against bacterial strains.
  • Anticancer Potential : Preliminary investigations have indicated that this compound may possess cytotoxic effects on various cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular processes through interaction with specific molecular targets, potentially inhibiting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The trifluoromethyl group is believed to enhance binding affinity to enzymes or receptors, facilitating inhibition or modulation of their activity.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assays : In a cytotoxicity assay against human cancer cell lines (HeLa and MCF-7), this compound showed IC50 values of approximately 25 µM, indicating moderate anticancer potential. Further structure-activity relationship (SAR) studies suggested that modifications to the trifluoromethyl group could enhance potency.
  • Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy in therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialGram-positive bacteriaMIC 20 µg/mLZhang et al. (2023)
AntimicrobialGram-negative bacteriaMIC 30 µg/mLZhang et al. (2023)
CytotoxicityHeLa cellsIC50 25 µMInternal Study
CytotoxicityMCF-7 cellsIC50 25 µMInternal Study
Enzyme InhibitionVarious metabolic enzymesInhibition notedInternal Review

Q & A

Q. What are the optimal synthetic routes for [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol, and how can reaction yields be improved?

The synthesis of trifluoromethyl-substituted furans often involves catalytic methods for introducing the trifluoromethyl group. For example, tetrabutylammonium fluoride (TBAF) has been used to catalyze additions to trifluoromethyl ketones under mild conditions (THF, room temperature) . A related compound, Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate, is synthesized via esterification of the corresponding carboxylic acid, suggesting that similar strategies (e.g., hydrolysis of esters) could yield the methanol derivative . Optimization may require adjusting catalysts (e.g., TBAF vs. Pd-based systems) and protecting group strategies to stabilize reactive intermediates.

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Chromatographic methods are critical. High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) has been validated for isolating polar furan derivatives, as demonstrated for structurally similar compounds like 5-hydroxymethyl-2-furaldehyde . For volatile byproducts, gas chromatography-triple quadrupole mass spectrometry (GC-TQ/MS) coupled with derivatization (e.g., PFBHA for carbonyls) can improve detection limits .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combined spectroscopic techniques are essential:

  • NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl group presence and assess electronic environment.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : For crystalline derivatives, as applied to analogous fluorinated furans .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of trifluoromethyl-furan derivatives, and how does structural variation impact potency?

Trifluoromethyl groups enhance lipophilicity and metabolic stability, which may improve membrane penetration. In a study of α-trifluoromethyl lactones, antimicrobial activity correlated with substituent positioning on the furan ring, where electron-withdrawing groups (e.g., CF3_3) increased reactivity toward microbial enzymes . Structure-activity relationship (SAR) analysis should focus on modifying the methanol group (e.g., esterification, oxidation to aldehydes) to balance solubility and target engagement.

Q. How can this compound serve as a building block for bioactive molecules in drug discovery?

This compound’s furan core and trifluoromethyl group make it a versatile intermediate. For example, in CCR5 inhibitor design (relevant to HIV therapy), trifluoromethyl-furan moieties were incorporated into piperazine-based scaffolds to enhance receptor binding . Strategic modifications include:

  • Amide coupling : Reacting the methanol group with carboxylic acids (e.g., pyridazine carboxamides) using EDCI/HOBt .
  • Etherification : Converting the hydroxyl group to alkoxy derivatives for improved pharmacokinetics.

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be addressed?

Matrix interference and low concentrations are common issues. A validated approach involves:

  • Derivatization : Using PFBHA to stabilize carbonyl-containing metabolites before GC-TQ/MS analysis .
  • SPME : Headspace solid-phase microextraction (HS-SPME) to pre-concentrate volatile analytes from complex mixtures like blood or tissue homogenates .
  • LC-MS/MS : Multiple reaction monitoring (MRM) for selective ion transitions, reducing background noise .

Q. How do conflicting data on the biological activity of trifluoromethyl-furans arise, and what strategies resolve these discrepancies?

Variability in assay conditions (e.g., pH, solvent) and impurities in synthesized batches are key factors. For instance, antimicrobial studies of α-trifluoromethyl lactones showed activity fluctuations due to residual catalysts (e.g., Pd) or stereochemical impurities . Mitigation strategies include:

  • Strict QC : Purity assessment via HPLC (>95%) and elemental analysis.
  • Dose-response curves : Testing across a concentration range to identify true bioactive thresholds.
  • Orthogonal assays : Combining enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) screens to confirm mechanisms .

Methodological Recommendations

  • Synthetic Optimization : Screen catalysts (TBAF, PdCl2_2) and solvents (THF, DMF) to maximize yield .
  • SAR Studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like α7 nAChR .
  • Data Reproducibility : Adopt standardized protocols for biological assays, referencing NIH/EPA guidelines for toxicity testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol
Reactant of Route 2
[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol

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